N-(2,6-dichlorophenyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-10-5-2-6-11(15)12(10)16-13(18)8-3-1-4-9(7-8)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIFYMJAZZTNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dichlorophenyl)-3-nitrobenzamide typically involves the reaction of 2,6-dichloroaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(2,6-dichlorophenyl)-3-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, potentially leading to the formation of quinone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: N-(2,6-dichlorophenyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Potential quinone derivatives.
Scientific Research Applications
Chemistry: N-(2,6-dichlorophenyl)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory or anticancer agent. Its derivatives may exhibit biological activities that make them suitable for drug development.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its unique chemical structure allows for the modification of material properties, enhancing their performance in specific applications.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-3-nitrobenzamide and its derivatives depends on their specific biological targets. For instance, if used as an anti-inflammatory agent, it may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase. In the case of anticancer activity, it may interfere with cellular processes like DNA replication or protein synthesis, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Table 1: Key Structural Parameters of Selected N-(2,6-Dichlorophenyl)benzamides
*Estimated values based on structural analogs and substituent effects.
Substituent Effects on Electronic Structure
- Nitro (-NO₂) vs. This is supported by 35Cl NQR studies showing that electron-withdrawing aryl groups (e.g., chloro-substituted alkyl) increase resonance stabilization, raising NQR frequencies, whereas electron-donating alkyl groups lower them .
- Hydrogen Bonding: In N-(2,6-dichlorophenyl)-3-methylbenzamide, intermolecular N–H⋯O hydrogen bonds form chains along the crystal’s c-axis . The nitro derivative likely exhibits stronger hydrogen-bonding interactions due to the nitro group’s ability to act as both an acceptor (via NO₂) and a donor (via amide N–H), enhancing crystal packing stability.
Conformational Differences
- Dihedral Angles: The dihedral angle between the dichlorophenyl and benzoyl rings in N-(2,6-dichlorophenyl)-3-methylbenzamide is 70.9°, compared to 56.8–59.1° in the unsubstituted analog . The nitro group’s steric and electronic effects may further increase this angle, aligning with trends observed in substituted benzanilides.
Q & A
Q. What are the optimal synthetic routes for N-(2,6-dichlorophenyl)-3-nitrobenzamide, and what reaction conditions are critical for yield improvement?
- Methodological Answer : The synthesis typically involves a multi-step process:
Nitration : Introduce the nitro group to the benzamide precursor under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
Amide Coupling : React the nitro-substituted benzoyl chloride with 2,6-dichloroaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using a base like triethylamine to scavenge HCl.
- Critical Factors :
- Temperature Control : Excess heat during nitration can lead to by-products like dinitro derivatives.
- Solvent Purity : Moisture in solvents reduces coupling efficiency.
- Stoichiometry : A 1:1.2 molar ratio of benzoyl chloride to aniline improves conversion .
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >75% purity.
Q. How can the crystal structure of this compound be determined, and what hydrogen-bonding motifs are prevalent?
- Methodological Answer :
- Crystallography Workflow :
Single-Crystal Growth : Slow evaporation from ethanol at 20–25°C yields suitable crystals.
Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Bruker D8 QUEST).
Refinement : Employ SHELXL for structure solution, with hydrogen atoms placed geometrically and refined isotropically .
- Structural Features :
- Hydrogen Bonding : Chains along the c-axis via N–H⋯O interactions (e.g., N–H distance: 0.86 Å, O⋯H angle: 176°).
- Dihedral Angles : The amide group forms angles of ~26.6° with the benzamide ring and ~82.5° with the dichlorophenyl ring, influencing packing .
Advanced Research Questions
Q. How do electronic effects from chlorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- 35Cl NQR Analysis : Chlorine atoms at the 2,6-positions create an electron-deficient aromatic ring, enhancing electrophilic substitution at the nitro group’s para position.
- Kinetic Studies : Compare reaction rates with analogs (e.g., 2,6-dichloro vs. 2-chloro derivatives) in SNAr reactions.
- Data : N-(2,6-dichlorophenyl) derivatives show 2–3× faster reactivity than monosubstituted analogs due to increased ring polarization .
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces, confirming electron withdrawal effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay-Specific Variables :
| Variable | Impact | Mitigation |
|---|---|---|
| Solvent (DMSO vs. ethanol) | Alters membrane permeability | Standardize to ≤0.1% DMSO. |
| Cell Line (HEK293 vs. HeLa) | Variable CYP450 expression | Use isogenic cell panels. |
- Meta-Analysis : Reconcile IC₅₀ discrepancies (e.g., 12 μM in cancer vs. 45 μM in bacterial assays) by normalizing to logP (experimental: 2.8) and plasma protein binding (85–90%) .
Q. How does the nitro group’s orientation affect the compound’s solid-state photostability?
- Methodological Answer :
- X-Ray Diffraction : Compare nitro group torsion angles in crystal structures. For example, a 10° deviation from coplanarity with the benzamide ring reduces π-π stacking, increasing susceptibility to UV degradation.
- Accelerated Stability Testing : Expose crystals to UV (365 nm, 24 h) and monitor decomposition via HPLC.
- Results : Planar nitro conformers show 20% degradation vs. 45% for twisted conformers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
